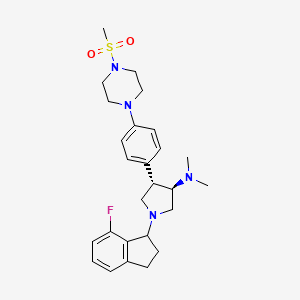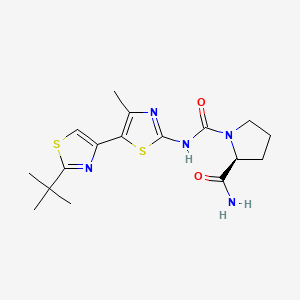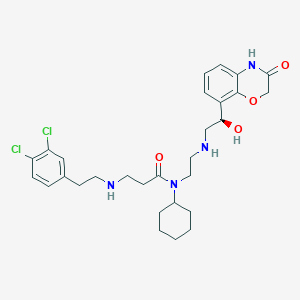
Acetylaszonalenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylaszonalenin is a prenylated indole derivative and a fungal metabolite. It is known for its biological activity as a neurokinin-1 receptor antagonist. This compound is produced by various fungi, including species of Aspergillus and Neosartorya .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of acetylaszonalenin involves several key enzymes. The non-ribosomal peptide synthetase AnaPS, the prenyltransferase AnaPT, and the acetyltransferase AnaAT are crucial for its formation. AnaPT catalyzes the C3-prenylation of ®-benzodiazepinedione, while AnaAT catalyzes the acetylation of aszonalenin at the N1 position of the indoline moiety .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of the producing fungi, such as Neosartorya fischeri, under controlled conditions. The optimal temperature for growth is between 26 and 45°C. The metabolites are then isolated and purified using techniques like high-performance liquid chromatography and silica gel column chromatography .
Chemical Reactions Analysis
Types of Reactions: Acetylaszonalenin undergoes various chemical reactions, including acetylation and prenylation. The acetylation occurs at the N1 position of the indoline moiety, while the prenylation occurs at the C3 position of the indoline ring .
Common Reagents and Conditions:
Acetylation: Acetyl coenzyme A is used as the acetyl donor in the presence of the enzyme AnaAT.
Prenylation: Dimethylallyl diphosphate is used as the prenyl donor in the presence of the enzyme AnaPT.
Major Products: The major products formed from these reactions are aszonalenin and this compound .
Scientific Research Applications
Acetylaszonalenin has several scientific research applications:
Chemistry: It is used as a model compound to study prenylation and acetylation reactions.
Biology: It serves as a neurokinin-1 receptor antagonist, making it useful in studying neurokinin-related pathways.
Medicine: Its potential as a therapeutic agent for conditions involving neurokinin-1 receptors is being explored.
Industry: It is used in the production of various fungal metabolites with biological activities
Mechanism of Action
Acetylaszonalenin exerts its effects by antagonizing the neurokinin-1 receptor. This receptor is involved in various physiological processes, including pain perception and inflammation. By inhibiting the binding of substance P to the neurokinin-1 receptor, this compound can modulate these processes .
Comparison with Similar Compounds
- Roquefortine C
- Glandicoline
- Meleagrin
- Neoxaline
Comparison: Acetylaszonalenin is unique due to its specific prenylation and acetylation patterns. While other compounds like roquefortine C and meleagrin also undergo prenylation, the specific positions and types of modifications differ, leading to distinct biological activities .
Properties
IUPAC Name |
(2S,10S,12R)-3-acetyl-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-5-24(3,4)25-14-20-21(30)26-18-12-8-6-10-16(18)22(31)28(20)23(25)27(15(2)29)19-13-9-7-11-17(19)25/h5-13,20,23H,1,14H2,2-4H3,(H,26,30)/t20-,23-,25+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNJQKDZOVFCAQ-XRODADMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2C(CC3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@H]2[C@](C[C@H]3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42230-55-7 |
Source


|
| Record name | Acetylaszonalenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042230557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACETYLASZONALENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R0Z5D1T6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)

![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)
![(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B605053.png)





![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)
